molecular formula C11H15ClN2 B1584632 1-(5-Chloro-2-methylphenyl)piperazine CAS No. 76835-20-6

1-(5-Chloro-2-methylphenyl)piperazine

Cat. No. B1584632
CAS RN: 76835-20-6
M. Wt: 210.7 g/mol
InChI Key: FVDJRHNUZNLRJC-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)piperazine is a chemical compound with the linear formula C11H15ClN2 . It has a molecular weight of 210.71 . The compound appears as a clear colourless to light yellow liquid .


Molecular Structure Analysis

The molecular structure of 1-(5-Chloro-2-methylphenyl)piperazine consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact mass is 210.09200 .


Physical And Chemical Properties Analysis

1-(5-Chloro-2-methylphenyl)piperazine has a boiling point of 349.4ºC at 760 mmHg . The flash point is 165.1ºC . The compound is stable at room temperature in closed containers under normal storage and handling conditions .

Scientific Research Applications

1. Serotonin Receptor Agonist

1-(5-Chloro-2-methylphenyl)piperazine has been studied for its ability to act as a serotonin receptor agonist. Fuller et al. (1978) found that a related compound, 1-(m-Trifluoromethylphenyl)-piperazine, inhibited the specific binding of tritiated serotonin to membranes from rat brain in vitro. This compound decreased the concentration of 5-hydroxyindoleacetic acid (5-HIAA) without altering the concentration of serotonin in the whole brain, suggesting a decrease in serotonin turnover. These results are consistent with the idea that compounds like 1-(5-Chloro-2-methylphenyl)piperazine act as serotonin receptor agonists in the brain (Fuller, Snoddy, Mason, & Molloy, 1978).

2. Anticancer Potential

Turov (2020) explored the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, which showed efficacy against various cancer cell lines. This suggests the potential of piperazine derivatives, like 1-(5-Chloro-2-methylphenyl)piperazine, in anticancer applications (Turov, 2020).

3. Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds with piperazine structures, and screened them for antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms, indicating the potential of piperazine derivatives, such as 1-(5-Chloro-2-methylphenyl)piperazine, in antimicrobial treatments (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

4. Antitubercular Agents

Jallapally et al. (2014) discussed the design of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, which were potent inhibitors of Mycobacterium tuberculosis. This indicates the potential application of piperazine derivatives in the treatment of tuberculosis (Jallapally, Addla, Yogeeswari, Sriram, & Kantevari, 2014).

5. Herbicidal Applications

Li et al. (2005) reported the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity, demonstrating the potential of piperazine derivatives in agricultural applications (Li, Xiang, Hsu, Liu, Wu, & Yang, 2005).

6. Anti-Ischemic Activity

Zhong et al. (2014) synthesized a compound, (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one, and found it to exhibit potent neuroprotective activity, indicating the potential of piperazine derivatives in treating ischemic conditions (Zhong, Xu, Wang, Xu, Li, & Wu, 2014).

7. Melanocortin-4 Receptor Antagonists

Chen et al. (2007) identified a piperazine derivative as a potent and selective antagonist of the melanocortin-4 receptor, suggesting the potential application of such compounds in the treatment of conditions like cachexia (Chen, Jiang, Tucci, Tran, Fleck, Hoare, Joppa, Markison, Wen, Sai, Johns, Madan, Chen, Chen, Marinkovic, Arellano, Saunders, & Foster, 2007).

Safety And Hazards

This compound is irritating to eyes, respiratory system, and skin . It can cause gastrointestinal irritation with nausea, vomiting, and diarrhea . In case of exposure, it’s recommended to flush eyes and skin with plenty of water, remove contaminated clothing, and seek medical aid .

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDJRHNUZNLRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227652
Record name N-(5-Chloro-2-methylphenyl)piperazine
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Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methylphenyl)piperazine

CAS RN

76835-20-6
Record name 1-(5-Chloro-2-methylphenyl)piperazine
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Record name N-(5-Chloro-2-methylphenyl)piperazine
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Record name N-(5-Chloro-2-methylphenyl)piperazine
Source EPA DSSTox
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Record name N-(5-chloro-2-methylphenyl)piperazine
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Record name N-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE
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Synthesis routes and methods

Procedure details

In analogy to example 1, step 1, from (3S,4S)-4-phenyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS Reg. No.: [197900-77-9]) and 1-(5-chloro-2-methylphenyl)-piperazine was prepared (3S,4S)-3-[4-(5-chloro-2-methyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester as a white foam, MS: 498.5 ([M+H, 1Cl])+.
Name
(3S,4S)-3-[4-(5-chloro-2-methyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JM Povedano, R Rallabandi, X Bai, X Ye… - Journal of medicinal …, 2020 - ACS Publications
A phenotypic high-throughput screen identified a benzamide small molecule with activity against small cell lung cancer cells. A “clickable” benzamide probe was designed that …
Number of citations: 5 pubs.acs.org
W Malinka, P Świątek, B Filipek, J Sapa, A Jezierska… - Il Farmaco, 2005 - Elsevier
A series of new 4-arylpiperazine derivatives of isothiazolopyridine of Mannich base type and their non-4-arylpiperazine analogues (3 and 4) were synthesized and assayed as potential …
Number of citations: 84 www.sciencedirect.com
MJ Choi, ES No, DA Thorat, JW Jang… - Journal of Medicinal …, 2013 - ACS Publications
A series of aryloxazole, thiazole, and isoxazole derivatives was synthesized as vascular-targeting anticancer agents. Antiproliferative activity and tumor vascular-disrupting activity of all …
Number of citations: 50 pubs.acs.org
S Tai, TS Maskrey, PR Nyalapatla, P Wipf - Chirality, 2019 - Wiley Online Library
Three cis‐selective Co(II)‐salen complexes have been developed for the asymmetric cyclopropanation of para‐fluorinated styrenes with ethyl diazoacetate. Increasing the steric reach …
Number of citations: 4 onlinelibrary.wiley.com
W Malinka, A Redzicka, M Jastrzębska–Więsek… - European journal of …, 2011 - Elsevier
A series of N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinones 4 and related derivatives 5 were synthesized as potential analgesic agents. The structures …
Number of citations: 34 www.sciencedirect.com
S Tai - 2018 - d-scholarship.pitt.edu
This thesis describes the synthesis of fluorinated cyclopropane analogues to enhance the metabolic stability of a previously published lead candidate for prostate cancer treatment. A …
Number of citations: 2 d-scholarship.pitt.edu
ME Neganova, SG Klochkov, SA Pukhov… - Current Cancer Drug …, 2020 - ingentaconnect.com
Background: The conjugates of the sesquiterpene lactone of the eremophilane series of 6- hydroxyxanthanodiene with hydrogenated azines (piperidines and piperazines) have been …
Number of citations: 4 www.ingentaconnect.com
BR Eyer - 2013 - d-scholarship.pitt.edu
This thesis describes the synthesis of several small molecules, structurally related to SID3712502, which have shown promise as inhibitors of castration-resistant prostate cancer by …
Number of citations: 2 d-scholarship.pitt.edu
Y Demir, M Aksu - avesis.erdogan.edu.tr
ÖzetKutanit cevherleĢmesi Kızılkaya Formasyonu‘nun üst seviyelerindeki dasit ve piroklastları ile kırmızı biyomikritler içinde yan kayaçlar ile eĢ yaĢlı olarak oluĢmuĢtur. Cevherin alt …
Number of citations: 0 avesis.erdogan.edu.tr

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